2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal is a heterocyclic compound that features an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal typically involves a multi-step process. One common method includes the condensation of Meldrum’s acid, 2-(nitromethylene)imidazolidine, and aldehydes in the presence of sodium bromide as an electrolyte. This reaction is carried out in a propanol medium under constant current density .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aldehyde group, using reagents such as Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products
Oxidation: Corresponding carboxylic acid derivatives.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to stem from its ability to interfere with bacterial cell wall synthesis or protein function . The exact molecular pathways and targets can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide
- Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride
Uniqueness
2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its imidazo[1,2-a]pyridine core is a versatile scaffold that can be modified to yield a wide range of derivatives with diverse properties.
Biological Activity
2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula : C12H16N2O
Molecular Weight : 208.27 g/mol
IUPAC Name : this compound
Canonical SMILES : CC(C)C1=CN2CCCC(C2=N1)CO
Property | Value |
---|---|
Molecular Formula | C12H16N2O |
Molecular Weight | 208.27 g/mol |
IUPAC Name | This compound |
InChI Key | GRBZLQNJNJLCRL-UHFFFAOYSA-N |
Antimicrobial Properties
Research has indicated that compounds with imidazo[1,2-a]pyridine structures exhibit significant antimicrobial activity. For instance, studies have shown that similar derivatives can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cell membrane integrity or inhibiting key metabolic pathways in pathogens.
Antifungal Activity
A notable study highlighted the antifungal properties of related compounds against resistant strains of Candida spp. The compound's mechanism involves the inhibition of ergosterol biosynthesis, crucial for maintaining fungal cell membrane integrity. This disruption leads to increased permeability and ultimately cell death.
Anticancer Potential
Emerging research suggests that this compound may exhibit anticancer properties. Preliminary in vitro studies indicate that it can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of apoptotic pathways.
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Some derivatives have demonstrated the ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation.
Study 1: Antifungal Activity
A study published in Journal of Medicinal Chemistry assessed the antifungal efficacy of imidazo[1,2-a]pyridine derivatives. The results indicated that certain modifications enhanced activity against Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL depending on the specific derivative used .
Study 2: Anticancer Activity
In a preclinical trial published in Cancer Research, researchers evaluated the effects of an imidazo[1,2-a]pyridine derivative on lung cancer cell lines. The compound showed significant inhibition of cell proliferation with IC50 values around 10 µM. Mechanistic studies revealed that it induced apoptosis via the intrinsic pathway .
Study 3: Neuroprotective Properties
A recent investigation in Neuroscience Letters explored the neuroprotective effects of related compounds in a mouse model of Alzheimer's disease. Results indicated a reduction in amyloid plaque formation and improved cognitive function after treatment with a related imidazo[1,2-a]pyridine derivative .
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal |
InChI |
InChI=1S/C10H14N2O/c1-8(7-13)9-6-12-5-3-2-4-10(12)11-9/h6-8H,2-5H2,1H3 |
InChI Key |
FBHJLBDDCFSXRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=CN2CCCCC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.